3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine
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Overview
Description
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals . The presence of a fluorine atom and a methyl group on the phenyl ring of this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and cost-effective .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The presence of the fluorine atom enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
- 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Uniqueness
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability, biological activity, and binding affinity to molecular targets compared to other similar compounds . The specific substitution pattern also allows for more diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9FN2O |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI Key |
VLFWPNKCVRFLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=C2)N)F |
Origin of Product |
United States |
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